molecular formula C8H11ClN2O2S B1452821 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride CAS No. 76629-24-8

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride

Cat. No.: B1452821
CAS No.: 76629-24-8
M. Wt: 234.7 g/mol
InChI Key: GESHCMFRCXJPOF-UHFFFAOYSA-N
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Description

Historical Development of Thiazolopyrimidine Compounds

The historical development of thiazolopyrimidine compounds traces its origins to the mid-twentieth century when researchers first began exploring the synthesis and properties of fused heterocyclic systems containing both thiazole and pyrimidine components. Early investigations into thiazolopyrimidine chemistry were documented in the Journal of the American Chemical Society in 1951, marking the beginning of systematic research into these heterocyclic frameworks. These pioneering studies established fundamental synthetic approaches that would later evolve into more sophisticated methodologies for accessing diverse thiazolopyrimidine derivatives. The initial work focused primarily on understanding the basic chemical behavior of the thiazolopyrimidine core structure and developing reliable synthetic routes for their preparation.

During the subsequent decades, the field experienced significant expansion as researchers recognized the potential of thiazolopyrimidines as pharmacologically active compounds. The development of thiazolo[4,5-d]pyrimidines as purine isosteres represented a major breakthrough in the 1980s and 1990s, leading to the exploration of these compounds as therapeutic agents. This period witnessed the establishment of structure-activity relationships that guided the rational design of new derivatives with enhanced biological properties. The recognition that thiazolopyrimidines could serve as 7-thia-analogs of purines through the replacement of nitrogen at position 7 with sulfur opened new avenues for medicinal chemistry research.

The turn of the twenty-first century marked a period of rapid advancement in thiazolopyrimidine chemistry, with researchers developing more efficient synthetic methodologies and exploring novel structural modifications. The introduction of modern synthetic techniques, including multi-component reactions and cycloaddition strategies, enabled the preparation of complex thiazolopyrimidine derivatives with improved yields and selectivity. Patent literature from this period, including United States Patent 3594378A, documented various synthetic approaches for preparing thiazolopyrimidine derivatives and their potential applications. These developments established the foundation for contemporary research that continues to expand the scope and utility of thiazolopyrimidine chemistry.

Recent decades have witnessed the emergence of specialized synthetic approaches tailored to specific thiazolopyrimidine subtypes. The development of phosphonylated thiazolopyrimidines through reactions with chloroethynylphosphonates represents one such advancement, demonstrating the continued evolution of synthetic methodology in this field. Similarly, the application of enzymatic catalysis, such as laccase-mediated oxidative coupling reactions, has introduced environmentally friendly approaches to thiazolopyrimidine synthesis. These modern developments reflect the ongoing commitment to advancing thiazolopyrimidine chemistry through innovative synthetic strategies and mechanistic understanding.

Properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHCMFRCXJPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin derivatives typically involves the construction of the fused bicyclic thiazolo-pyrimidine framework, followed by functionalization to introduce the acetic acid moiety and conversion to the hydrochloride salt.

  • Key starting materials often include substituted pyrimidines or aminopyrimidines and halogenated acetic acid derivatives or their esters.
  • The cyclization step to form the thiazolo ring usually involves nucleophilic substitution or condensation reactions between a sulfur-containing nucleophile (e.g., thiol or thioamide) and an electrophilic carbon center adjacent to the pyrimidine ring.
  • The acetic acid side chain is introduced either via alkylation with haloacetic acid derivatives or through ester hydrolysis of an ethyl or methyl ester intermediate.
  • Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.

Detailed Synthetic Routes and Conditions

Cyclization via α-Halocarbonyl Compounds

One of the common routes involves reacting a suitable aminopyrimidine-thiol intermediate with α-halocarbonyl compounds (e.g., bromoacetate esters or chloroacetyl derivatives) to induce cyclization forming the thiazolo ring.

Step Reagents and Conditions Outcome
Reaction of aminopyrimidine-thiol with ethyl bromoacetate Reflux in ethanol with base (e.g., triethylamine or sodium ethoxide) Formation of ethyl 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ylacetate intermediate
Hydrolysis of ester Lithium hydroxide in methanol/water mixture at ambient or reflux temperature Conversion to 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Salt formation Treatment with HCl in ethanol or ether Formation of hydrochloride salt

This sequence is supported by analogous preparations of related thiazolo-pyrimidine carboxylic acids and their hydrochloride salts, which are commonly isolated as solids suitable for further biological testing.

Use of Phosphorus Oxychloride for Cyclization

In some synthetic strategies, phosphorus oxychloride (POCl3) is used to promote cyclization and ring closure involving chloroacetamides or related precursors, facilitating the formation of the fused thiazolo-pyrimidine system under reflux conditions.

Step Reagents and Conditions Outcome
Reaction of aminopyrimidine-thiol with chloroacetamide in POCl3 Reflux for several hours Formation of fused thiazolo-pyrimidine ring system
Subsequent hydrolysis or functional group modification Basic or acidic hydrolysis Introduction of carboxylic acid functionality

This approach is commonly employed in heterocyclic chemistry to facilitate ring closure via electrophilic activation of amides or acid derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance yields and reduce reaction times in the synthesis of related fused heterocycles, including thiazolo and triazolo derivatives.

Step Reagents and Conditions Outcome
Cyclization under microwave irradiation Microwave irradiation (2–10 min) in polar solvents (e.g., DMF, ethanol) with base Increased yield and reduced reaction time for thiazolo-pyrimidine formation

Microwave-assisted methods are advantageous for rapid synthesis and have been demonstrated to improve isolated yields from ~78% to over 90% in related systems.

Analytical Data and Purity Considerations

  • The hydrochloride salt of 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-ylacetic acid is typically isolated as a solid.
  • Analytical characterization includes:
  • Purity is confirmed by standard methods such as NMR, mass spectrometry, and elemental analysis, although some commercial suppliers note that analytical data must be confirmed by the purchaser.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Yield/Notes
1 Aminopyrimidine-thiol + Ethyl bromoacetate Reflux in ethanol with base; hydrolysis with LiOH Cyclization via α-halocarbonyl; ester hydrolysis; salt formation Moderate to high yield; solid hydrochloride salt isolated
2 Aminopyrimidine-thiol + Chloroacetamide Reflux in POCl3 Cyclization promoted by POCl3; ring closure Efficient ring formation; requires careful handling of reagents
3 Aminopyrimidine-thiol + α-Halocarbonyl compounds Microwave irradiation in DMF or ethanol Rapid cyclization; enhanced yield Yields improved to >90%; reduced reaction time

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects cyclization efficiency and product purity.
  • Microwave-assisted synthesis is a promising method to optimize reaction times and yields.
  • Hydrolysis conditions must be controlled to avoid decomposition of the heterocyclic core.
  • The hydrochloride salt form improves compound stability and handling for biological assays.
  • No single universal method dominates; synthetic route selection depends on available starting materials and scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antitumor activity may be attributed to the inhibition of topoisomerase II, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with analogous compounds, supported by evidence:

Compound Core Structure Key Substituents Solubility Potential Applications Evidence
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride (Target Compound) Thiazolo[3,2-a]pyrimidine Acetic acid (-CH₂COOH), hydrochloride salt High (due to ionic form) Pharmaceuticals, enzyme inhibitors
3-(1,3-Benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Benzothiazole substituent Moderate (lipophilic aromatic group) Fluorescent probes, kinase inhibitors
Tellurium-containing fused heterocycle (e.g., Compound 7 in ) Thiazolo-thieno-pyrimidine Dichloro(4-methoxyphenyl)tellurylmethyl, dimethyl groups Low (bulky Te-containing substituent) Specialty catalysis, niche therapeutics
5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., 3a-3h) Pyridazinone Halide-substituted phenyl groups Variable (depends on substituents) Antimicrobial agents, agrochemicals

Key Insights:

Structural Modifications and Bioactivity :

  • The target compound ’s acetic acid group and hydrochloride salt improve solubility and hydrogen-bonding capacity, making it favorable for drug delivery compared to the benzothiazole derivative (), which may exhibit stronger π-π stacking but lower aqueous compatibility .
  • The tellurium-containing analog () introduces heavy-atom effects, which could enhance photophysical properties but raise toxicity concerns, limiting its therapeutic utility .

Synthetic Accessibility: Pyridazinones () are synthesized via halide-mediated alkylation in acetone, while the tellurium compound requires specialized reagents (p-alkoxyphenyltellurium trichloride) in acetic acid . The target compound’s synthesis likely avoids harsh conditions, aligning with greener pharmaceutical workflows.

Functional Versatility :

  • The acetic acid group in the target compound enables facile derivatization (e.g., prodrug formation), contrasting with the rigid benzothiazole or tellurium substituents, which limit modularity .

Biological Activity

6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H10N2O2S·HCl
  • Molecular Weight : 234.70 g/mol
  • Structural Characteristics : The compound features a thiazolo-pyrimidine structure, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance:

  • Activity against Bacteria : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Anticancer Potential

The compound's anticancer activity has been evaluated through several studies:

  • Cytotoxicity : In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways and inhibition of key survival pathways .

Anticonvulsant Activity

The thiazolo-pyrimidine derivatives have been studied for their anticonvulsant properties:

  • Efficacy in Seizure Models : Animal models have shown that these compounds can reduce seizure frequency and severity, suggesting potential use in epilepsy treatment .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a strong correlation between structural modifications and increased antibacterial activity .
  • Anticancer Activity Assessment
    • A comprehensive study assessed the cytotoxic effects of the compound against multiple cancer cell lines. The findings suggested that specific substitutions on the thiazole ring enhanced efficacy by promoting apoptosis .

Data Tables

Biological ActivityEffectReference
AntimicrobialMIC: 0.008 - 0.046 μg/mL against S. pneumoniae
CytotoxicityIC50 < Doxorubicin in Jurkat cells
AnticonvulsantReduced seizure activity in animal models

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride, and how are intermediates optimized?

Answer: The compound is synthesized via electrophilic intramolecular cyclization. For example, N-methallyl 2-thioxopyrimidine-4-one reacts with p-methoxyphenyltellurium trichloride in glacial acetic acid, forming the thiazolo-pyrimidine core. Reaction conditions (e.g., solvent choice, temperature) are critical for yield optimization. Structural intermediates are confirmed using ¹H NMR and elemental analysis . For derivatives, methods like refluxing with chloroacetic acid and aldehydes in acetic anhydride are employed, with sodium acetate as a catalyst .

Q. How is the structural integrity of the compound validated post-synthesis?

Answer: Modern analytical techniques are used:

  • ¹H NMR spectroscopy confirms proton environments and substituent positions.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) verifies purity and molecular weight.
  • Elemental analysis matches calculated and observed C, H, N, S, and Cl compositions .

Q. What physicochemical properties are critical for evaluating its drug-likeness?

Answer: Key parameters include:

  • Lipophilicity (LogP): Assessed via SwissADME to predict membrane permeability.
  • Solubility: Determined in aqueous buffers (e.g., PBS) and organic solvents.
  • Pharmacokinetics: Predicted absorption, metabolism, and bioavailability using computational tools .

Advanced Research Questions

Q. How can molecular docking and ADME prediction tools guide the design of thiazolo-pyrimidine derivatives for Alzheimer’s disease?

Answer:

  • Molecular docking: Use software like AutoDock Vina to simulate interactions with acetylcholinesterase (AChE) or β-amyloid targets. Focus on binding affinity (<i>K</i>d) and hydrogen-bonding patterns.
  • ADME prediction: SwissADME or pkCSM evaluates BBB permeability, CYP450 metabolism, and toxicity. For example, derivatives with lower LogP may enhance CNS penetration .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Metabolic stability assays: Test hepatic microsome stability to identify rapid degradation in vivo.
  • Formulation optimization: Use nanoparticles (e.g., Mn3O4-NPs) to improve solubility and bioavailability.
  • Dose-response recalibration: Adjust dosing regimens based on pharmacokinetic modeling .

Q. How are thiazolo-pyrimidine derivatives tailored for selective anticancer activity?

Answer:

  • Scaffold modification: Introduce substituents (e.g., aryl groups at position 5) to enhance DNA intercalation or topoisomerase inhibition.
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with celecoxib as a reference.
  • Apoptosis markers: Measure caspase-3/7 activation and mitochondrial membrane potential .

Q. What advanced spectroscopic methods are used to study protein-compound interactions?

Answer:

  • Fluorescence quenching: Monitor tryptophan residue changes in bovine serum albumin (BSA) to calculate binding constants (<i>K</i>b).
  • Circular dichroism (CD): Detect conformational shifts in BSA upon compound binding.
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (Δ<i>H</i>, Δ<i>S</i>) .

Methodological Considerations

Q. How are stability and storage conditions determined for lab-scale batches?

Answer:

  • Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Light sensitivity: Conduct photostability tests under ICH Q1B guidelines.
  • Optimal storage: Recommend desiccated, dark conditions at -20°C for long-term stability .

Q. What analytical techniques validate the purity of inorganic/organic salts of the compound?

Answer:

  • Ion chromatography (IC): Quantify counterions (e.g., Na<sup>+</sup>, Cl<sup>-</sup>).
  • DSC/TGA: Assess thermal stability and salt dissociation temperatures.
  • X-ray crystallography: Resolve salt crystal structures to confirm stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride
Reactant of Route 2
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.